N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine sulfonamidesThe presence of the triazole and pyridine rings, along with the sulfonamide group, contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3,5-difluoroaniline with a suitable triazolopyridine precursor. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient methods, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimalarial agent, with studies indicating its ability to inhibit the growth of Plasmodium falciparum.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of cysteine proteases.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes, such as cysteine proteases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of key substrates, thereby disrupting essential biological processes. This mechanism is particularly relevant in the context of antimalarial activity, where the inhibition of Plasmodium falciparum cysteine proteases can hinder the parasite’s ability to degrade hemoglobin .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-difluorophenyl group enhances its binding affinity to target enzymes, making it a more potent inhibitor compared to similar compounds .
Properties
Molecular Formula |
C12H8F2N4O2S |
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Molecular Weight |
310.28 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H8F2N4O2S/c13-8-3-9(14)5-10(4-8)17-21(19,20)11-1-2-12-16-15-7-18(12)6-11/h1-7,17H |
InChI Key |
WGUZQPLGFQTYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C=C1S(=O)(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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